molecular formula C11H12N2O3S2 B7795435 Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate CAS No. 263553-81-7

Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate

Cat. No.: B7795435
CAS No.: 263553-81-7
M. Wt: 284.4 g/mol
InChI Key: OTOBNSQAPKSQDM-UHFFFAOYSA-N
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Description

Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate is a heterocyclic compound with a unique structure that combines pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and hydrazine derivatives under controlled conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-formyl-6-methyl-2-(methylsulfanyl)pyrazolo[5,1-b][1,3]thiazole-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 7-formyl-6-methyl-2-methylsulfanylpyrazolo[5,1-b][1,3]thiazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3S2/c1-4-16-10(15)8-11(17-3)18-9-7(5-14)6(2)12-13(8)9/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTOBNSQAPKSQDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C(C(=NN12)C)C=O)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901143818
Record name Ethyl 7-formyl-6-methyl-2-(methylthio)pyrazolo[5,1-b]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263553-81-7
Record name Ethyl 7-formyl-6-methyl-2-(methylthio)pyrazolo[5,1-b]thiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=263553-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-formyl-6-methyl-2-(methylthio)pyrazolo[5,1-b]thiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901143818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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